2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide
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Overview
Description
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-5-nitroquinoline.
Nucleophilic Substitution: The 7-chloro-5-nitroquinoline undergoes a nucleophilic substitution reaction with an appropriate hydroxylamine derivative to form the desired compound.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions, and may require the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Nitroquinoline: Compounds with nitro groups on the quinoline ring, known for their antimicrobial properties.
Hydroxyquinoline: Compounds with hydroxyl groups on the quinoline ring, used in various therapeutic applications.
Uniqueness
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H9ClN4O4 |
---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
2-(7-chloro-5-nitroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-4-8(16(18)19)6-2-1-3-14-10(6)11(7)20-5-9(13)15-17/h1-4,17H,5H2,(H2,13,15) |
InChI Key |
MDDUSBWFHHCDGF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OC/C(=N/O)/N)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC(=NO)N)N=C1 |
Origin of Product |
United States |
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